molecular formula C22H15Cl2N3O2S B5109630 2-chloro-N-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide

2-chloro-N-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide

Cat. No.: B5109630
M. Wt: 456.3 g/mol
InChI Key: GWTGHTPMJFYSFS-UHFFFAOYSA-N
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Description

2-chloro-N-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide typically involves a multi-step process. One common method starts with the condensation of 2-aminophenol with an aldehyde to form the benzoxazole core . This intermediate is then subjected to further reactions to introduce the chloro and carbamothioyl groups. The reaction conditions often involve the use of catalysts such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols. These products can further undergo additional reactions to form more complex molecules with potential biological activities .

Scientific Research Applications

2-chloro-N-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets in cells. The compound is believed to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways . By inhibiting these enzymes, the compound can reduce inflammation and pain. Additionally, its antimicrobial properties are thought to result from its ability to disrupt the cell membranes of bacteria and fungi .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-chloro-N-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide apart is its unique combination of chloro and carbamothioyl groups, which contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

2-chloro-N-[[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N3O2S/c1-12-6-7-13(21-25-18-11-14(23)8-9-19(18)29-21)10-17(12)26-22(30)27-20(28)15-4-2-3-5-16(15)24/h2-11H,1H3,(H2,26,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTGHTPMJFYSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=S)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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